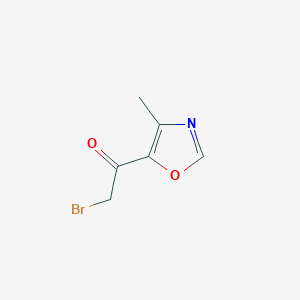
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone, also known as BMK oxime, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a useful tool for studying different biological processes. In
Mecanismo De Acción
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime exerts its biochemical and physiological effects by inhibiting the activity of various enzymes. The mechanism of action of 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime involves the formation of a covalent bond between the oxime group of the compound and the active site of the enzyme. This covalent bond formation leads to the irreversible inhibition of the enzyme, which results in the disruption of the biological process that the enzyme is involved in.
Efectos Bioquímicos Y Fisiológicos
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are enzymes involved in neurotransmitter metabolism. The inhibition of these enzymes leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which can result in the enhancement of cognitive function and memory. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has also been found to exhibit antioxidant activity, which makes it a potential candidate for developing drugs for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for use in experiments. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime also exhibits potent inhibitory activity against various enzymes, making it a useful tool for studying different biological processes. However, 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has some limitations for lab experiments. This compound is highly reactive and can form covalent bonds with other molecules, which can lead to non-specific inhibition of enzymes. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime can also exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has several potential future directions for scientific research. This compound can be further developed as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime can also be used as a tool for studying different biological processes, including enzyme kinetics, protein-ligand interactions, and drug design. Future research can focus on improving the selectivity and potency of 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime against specific enzymes and developing new derivatives of this compound with improved pharmacological properties.
Conclusion
In conclusion, 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime is a chemical compound that has potential applications in various scientific research fields. This compound can be synthesized using a simple one-pot reaction method and has been found to exhibit various biochemical and physiological effects. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime can be used as a tool for studying different biological processes and has potential applications in drug design. Future research can focus on improving the selectivity and potency of 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime against specific enzymes and developing new derivatives of this compound with improved pharmacological properties.
Métodos De Síntesis
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime can be synthesized using a simple one-pot reaction method. The synthesis involves the reaction of 2-bromoacetophenone with 4-methyl-1,3-oxazole-5-carboxylic acid in the presence of a base and a reducing agent. The reaction proceeds smoothly to give 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime as a white solid in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound can be used as a tool for studying different biological processes, including enzyme kinetics, protein-ligand interactions, and drug design. 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition activity makes 2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone oxime a promising candidate for developing drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
Número CAS |
113732-98-2 |
|---|---|
Nombre del producto |
2-Bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone |
Fórmula molecular |
C6H6BrNO2 |
Peso molecular |
204.02 g/mol |
Nombre IUPAC |
2-bromo-1-(4-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H6BrNO2/c1-4-6(5(9)2-7)10-3-8-4/h3H,2H2,1H3 |
Clave InChI |
IDUOJJOHBVBLAL-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=N1)C(=O)CBr |
SMILES canónico |
CC1=C(OC=N1)C(=O)CBr |
Sinónimos |
Ethanone, 2-bromo-1-(4-methyl-5-oxazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)
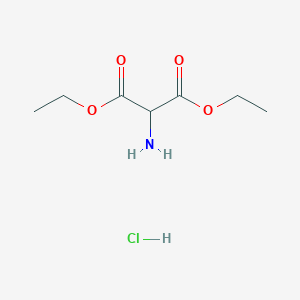
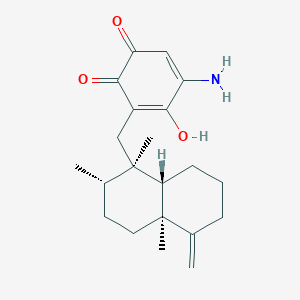

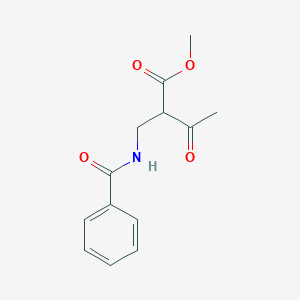
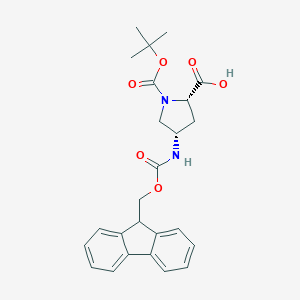
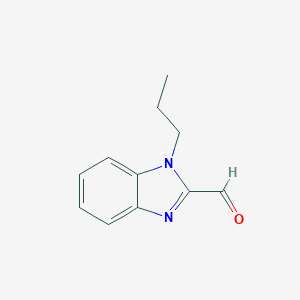
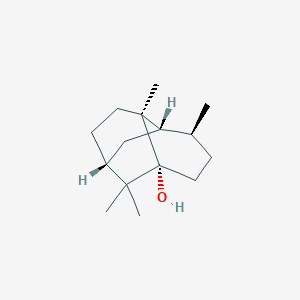
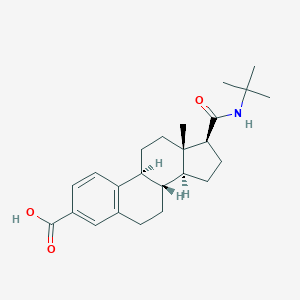
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B50780.png)
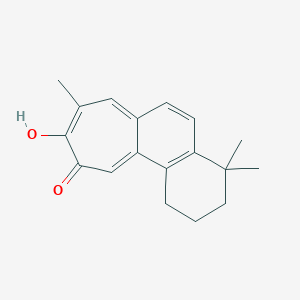
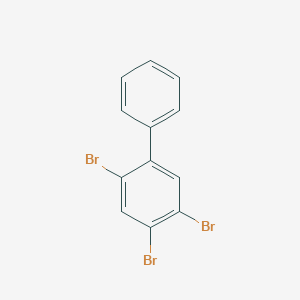
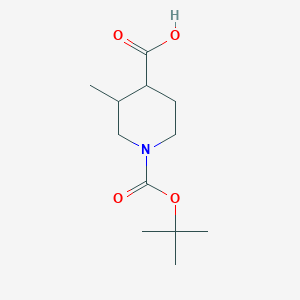
![Pyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B50786.png)